molecular formula C20H18BrClN2O3 B12471991 N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide

N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide

Cat. No.: B12471991
M. Wt: 449.7 g/mol
InChI Key: YKSLJVDRWYFTOP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide is a complex organic compound that features a unique combination of halogenated aromatic and bicyclic structures

Properties

Molecular Formula

C20H18BrClN2O3

Molecular Weight

449.7 g/mol

IUPAC Name

N-(4-bromo-3-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetamide

InChI

InChI=1S/C20H18BrClN2O3/c1-8-14(5-4-13(21)18(8)22)23-15(25)7-24-19(26)16-9-2-3-10(12-6-11(9)12)17(16)20(24)27/h2-5,9-12,16-17H,6-7H2,1H3,(H,23,25)

InChI Key

YKSLJVDRWYFTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and bicyclic intermediates. Key steps may involve:

  • Halogenation of the aromatic ring to introduce bromine and chlorine substituents.
  • Formation of the bicyclic structure through cyclization reactions.
  • Coupling of the halogenated aromatic compound with the bicyclic intermediate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-bromo-3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide include other halogenated aromatic compounds and bicyclic structures. Examples include:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of halogenated aromatic and bicyclic structures, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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